2-Bromo-4-(3-chloro-2-methylpropyl)furan
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Overview
Description
2-Bromo-4-(3-chloro-2-methylpropyl)furan is an organic compound with the molecular formula C8H10BrClO. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-chloro-2-methylpropyl)furan can be achieved through several methods. One common approach involves the bromination of 4-(3-chloro-2-methylpropyl)furan using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler furan derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Scientific Research Applications
2-Bromo-4-(3-chloro-2-methylpropyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-chloro-2-methylpropyl)furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites or undergo non-covalent interactions, leading to changes in the activity or function of the target molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(3-fluorophenyl)furan
- 2-Bromo-4-(3-trifluoromethylphenyl)furan
- 2-Bromo-4-chloro-Dibenzofuran
Uniqueness
Compared to similar compounds, 2-Bromo-4-(3-chloro-2-methylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the furan ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H10BrClO |
---|---|
Molecular Weight |
237.52 g/mol |
IUPAC Name |
2-bromo-4-(3-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H10BrClO/c1-6(4-10)2-7-3-8(9)11-5-7/h3,5-6H,2,4H2,1H3 |
InChI Key |
DCUJYXBHZBQDMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=COC(=C1)Br)CCl |
Origin of Product |
United States |
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